ASK1-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

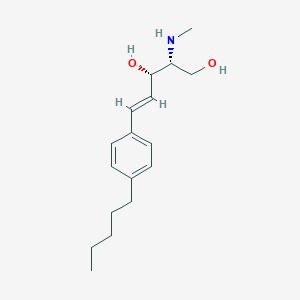

C17H27NO2 |

|---|---|

Molecular Weight |

277.4 g/mol |

IUPAC Name |

(E,2R,3S)-2-(methylamino)-5-(4-pentylphenyl)pent-4-ene-1,3-diol |

InChI |

InChI=1S/C17H27NO2/c1-3-4-5-6-14-7-9-15(10-8-14)11-12-17(20)16(13-19)18-2/h7-12,16-20H,3-6,13H2,1-2H3/b12-11+/t16-,17+/m1/s1 |

InChI Key |

JYEXUQKROPHSEF-SFDDJJRUSA-N |

Isomeric SMILES |

CCCCCC1=CC=C(C=C1)/C=C/[C@@H]([C@@H](CO)NC)O |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C=CC(C(CO)NC)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Downstream Signaling Targets of ASK1-IN-1

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of Apoptosis Signal-regulating Kinase 1 (ASK1) and the downstream consequences of its inhibition by ASK1-IN-1, a potent, central nervous system (CNS)-penetrant inhibitor. ASK1 is a critical member of the mitogen-activated protein kinase kinase kinase (MAP3K) family that orchestrates cellular responses to a variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines.[1][2] Its central role in apoptosis and inflammation makes it a compelling target for therapeutic intervention in numerous diseases, including neurodegenerative, cardiovascular, and metabolic disorders.[1][3]

The ASK1 Signaling Cascade

Under cellular stress, ASK1 is activated through mechanisms such as dissociation from its endogenous inhibitor, thioredoxin (Trx).[3] Once active, ASK1 initiates a canonical phosphorylation cascade. It directly phosphorylates and activates two sets of MAP2K enzymes: MKK4 and MKK7, which in turn activate the c-Jun N-terminal Kinase (JNK) pathway, and MKK3 and MKK6, which activate the p38 MAPK pathway.[2][3][4] The activation of these terminal kinases, JNK and p38, leads to the phosphorylation of numerous transcription factors and other cellular proteins, culminating in stress responses such as apoptosis, inflammation, and cellular differentiation.[2][5]

The inhibitor this compound acts by directly targeting the kinase activity of ASK1, thereby preventing the phosphorylation of its immediate downstream substrates and halting the entire signaling cascade.

References

- 1. ASK1 Kinase Enzyme System Application Note [promega.kr]

- 2. Discovery of CNS-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The cryo-EM structure of ASK1 reveals an asymmetric architecture allosterically modulated by TRX1 | eLife [elifesciences.org]

- 5. Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge - PMC [pmc.ncbi.nlm.nih.gov]

ASK1-IN-1 and the Modulation of p38/JNK Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical upstream activator of the c-Jun N-terminal Kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] These pathways are key mediators of cellular responses to a variety of stress signals, including oxidative stress, endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines.[3][4] Under pathological conditions, aberrant and sustained activation of the ASK1-p38/JNK cascade can contribute to a range of diseases characterized by inflammation, apoptosis, and fibrosis.[2] Consequently, ASK1 has emerged as a promising therapeutic target for drug development.[1][2]

This technical guide provides an in-depth overview of ASK1-IN-1, a representative inhibitor of ASK1, and its role in the activation of the p38 and JNK pathways. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in this area. The guide details the mechanism of action of ASK1 inhibitors, provides quantitative data on their potency, outlines detailed experimental protocols for their evaluation, and includes visualizations of the relevant signaling pathways and experimental workflows.

The ASK1-p38/JNK Signaling Pathway

Under basal conditions, ASK1 is kept in an inactive state through interaction with inhibitory proteins such as thioredoxin (Trx).[5] Upon exposure to stress stimuli, these inhibitory interactions are disrupted, leading to ASK1 oligomerization and autophosphorylation, resulting in its activation.[5] Activated ASK1 then phosphorylates and activates downstream MAPK Kinases (MAPKKs), specifically MKK3/6 and MKK4/7.[6] MKK3/6, in turn, phosphorylate and activate p38 MAPK, while MKK4/7 phosphorylate and activate JNK.[6] The activation of p38 and JNK leads to the phosphorylation of a multitude of downstream substrates, including transcription factors, that ultimately mediate the cellular responses of inflammation, apoptosis, and fibrosis.[6][7]

Quantitative Data for ASK1 Inhibitors

A number of small molecule inhibitors targeting ASK1 have been developed. Their potency is typically evaluated through biochemical and cell-based assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the reported potency of this compound and other selected ASK1 inhibitors.

| Inhibitor | Biochemical IC50 (nM) | Cellular IC50 (nM) | Notes | Reference(s) |

| This compound | 21 | 138 | CNS-penetrant | [8][9][10][11] |

| GS-444217 | 2.87 | - | ATP-competitive | [12] |

| MSC2032964A | 93 | - | High selectivity | [7][13] |

| Selonsertib (GS-4997) | - | - | Clinical stage inhibitor | [14] |

| NQDI-1 | Ki = 500 | - | ATP-competitive | [15] |

| Compound 2 (pyridin-2-yl urea derivative) | 1.55 | - | - | [16] |

| Compound 32 | - | 25 | Brain-penetrant | [17][18] |

Experimental Protocols

The evaluation of ASK1 inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action. Below are detailed protocols for key experiments.

In Vitro ASK1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the amount of ADP produced by the kinase reaction, which is then converted to a luminescent signal.

Materials:

-

Recombinant human ASK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

ASK1 Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in ASK1 Kinase Buffer. The final DMSO concentration in the assay should be kept below 1%.

-

Reaction Setup: In a 384-well plate, add the following in order:

-

1 µL of test compound or vehicle (DMSO).

-

2 µL of ASK1 enzyme solution (e.g., 6 ng per well).

-

2 µL of a mixture of MBP substrate and ATP (final concentration of 25 µM ATP).

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP. Incubate at room temperature for 30 minutes.

-

Signal Detection: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the ASK1 activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.[16][19]

Western Blot for Phospho-p38 and Phospho-JNK

This method is used to assess the inhibitory effect of a compound on the downstream signaling of ASK1 in a cellular context.

Materials:

-

Cell line (e.g., HEK293T, HeLa)

-

Cell culture medium and supplements

-

Stress-inducing agent (e.g., H2O2, Anisomycin)

-

Test compounds (e.g., this compound)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-p38, anti-total p38, anti-phospho-JNK, anti-total JNK

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

-

Stimulation: Induce ASK1 pathway activation by adding a stress-inducing agent (e.g., 1 mM H2O2 for 30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p38, total p38, phospho-JNK, or total JNK overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and then detect the protein bands using an ECL reagent and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.[3][20][21]

Experimental Workflow for ASK1 Inhibitor Evaluation

The discovery and characterization of novel ASK1 inhibitors typically follow a structured workflow, from initial screening to in vivo validation.

Conclusion

This compound and other potent and selective inhibitors of ASK1 represent valuable tools for dissecting the role of the ASK1-p38/JNK signaling pathway in health and disease. Furthermore, they hold significant promise as therapeutic agents for a variety of disorders driven by stress-induced inflammation and apoptosis. This technical guide provides a foundational understanding of the core concepts and methodologies essential for researchers in this field. The provided data, protocols, and visual aids are intended to facilitate the design and execution of experiments aimed at further elucidating the therapeutic potential of targeting ASK1. As research in this area continues to evolve, the development of next-generation ASK1 inhibitors with improved efficacy and safety profiles will be of paramount importance.

References

- 1. bioinvenu.com [bioinvenu.com]

- 2. Discovery and development of ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. cdn.usbio.net [cdn.usbio.net]

- 5. The cryo-EM structure of ASK1 reveals an asymmetric architecture allosterically modulated by TRX1 [elifesciences.org]

- 6. researchgate.net [researchgate.net]

- 7. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of CNS-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of CNS-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. ASK1 contributes to fibrosis and dysfunction in models of kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structure-Based Design of ASK1 Inhibitors as Potential Agents for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of Human Protein Kinase ASK1 Inhibitors [otavachemicals.com]

- 16. mdpi.com [mdpi.com]

- 17. Discovery of Potent, Selective, and Brain-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors that Modulate Brain Inflammation In Vivo. | Semantic Scholar [semanticscholar.org]

- 18. Discovery of Potent, Selective, and Brain-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors that Modulate Brain Inflammation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. promega.es [promega.es]

- 20. origene.com [origene.com]

- 21. merckmillipore.com [merckmillipore.com]

The Role of Apoptosis Signal-Regulating Kinase 1 (ASK1) in Oxidative Stress Signaling: A Technical Guide

Executive Summary: Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical sensor of cellular stress.[1] It is a key member of the mitogen-activated protein kinase (MAPK) signaling network that translates signals from various stressors, particularly reactive oxygen species (ROS), into downstream cellular responses.[2][3][4] ASK1 activation triggers the JNK and p38 MAPK pathways, which in turn regulate fundamental cellular processes including apoptosis, inflammation, and fibrosis.[3][5][6] Dysregulation of the ASK1 pathway is implicated in a wide range of pathologies, such as neurodegenerative, cardiovascular, and inflammatory diseases, making it a compelling target for therapeutic intervention.[3][7][8] This guide provides an in-depth overview of the ASK1 signaling cascade, its mechanism of activation by oxidative stress, its pathophysiological roles, and the experimental protocols used to investigate its function.

Introduction to ASK1 Signaling

ASK1 is a ubiquitously expressed serine/threonine kinase that functions as an upstream activator of the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling cascades.[9] It is activated by a diverse array of stimuli, including oxidative stress (e.g., H₂O₂), endoplasmic reticulum (ER) stress, inflammatory cytokines (e.g., TNF-α), and lipopolysaccharide (LPS).[2][3][5][6][7] The primary role of ASK1 is to serve as a pivotal node in stress response pathways, determining cell fate decisions such as survival, differentiation, or programmed cell death (apoptosis).[9][10]

Under homeostatic conditions, ASK1 is maintained in an inactive state through interaction with inhibitory proteins. Upon stress, these inhibitory interactions are relieved, leading to ASK1 activation and the initiation of downstream signaling cascades that are crucial for maintaining cellular homeostasis or eliminating damaged cells.[3][11]

The Core Signaling Pathway: ASK1 Activation by Oxidative Stress

The activation of ASK1 by oxidative stress is a tightly regulated, multi-step process involving conformational changes, protein-protein interactions, and post-translational modifications.

Mechanism of Activation

In its basal, inactive state, ASK1 exists in a high molecular weight complex, often termed the "ASK1 signalosome".[6] Its activity is primarily suppressed by the reduced form of thioredoxin (Trx), which binds directly to the N-terminal region of ASK1.[3][6][12]

The activation sequence is as follows:

-

ROS Sensing and Trx Dissociation: An increase in intracellular ROS leads to the oxidation of Trx.[3] This oxidation causes a conformational change in Trx, resulting in its dissociation from ASK1.[3][6][12] This dissociation is the critical molecular switch that converts an oxidative stress signal into a kinase cascade.[13]

-

Signalosome Remodeling: The release from Trx inhibition allows for the recruitment of TNF receptor-associated factor (TRAF) proteins, such as TRAF2 and TRAF6, to the ASK1 complex.[1][6]

-

Oligomerization and Autophosphorylation: The recruitment of TRAF proteins promotes the homooligomerization of ASK1 through both its N-terminal and C-terminal coiled-coil domains.[1][6] This clustering facilitates the trans-autophosphorylation of a key threonine residue (Thr845 in humans) within the kinase activation loop, leading to the full catalytic activation of ASK1.[6][12][14]

-

Regulation by Deubiquitination: The activity of ASK1 can be sustained by deubiquitinating enzymes like USP9X, which stabilize the protein and prevent its proteasomal degradation.[6]

Downstream Effectors: The JNK and p38 MAPK Cascades

Once activated, ASK1 phosphorylates and activates two distinct sets of downstream MAPK kinases (MAP2Ks):

-

MKK4 and MKK7: These kinases specifically phosphorylate and activate JNKs.[3][6]

-

MKK3 and MKK6: These kinases specifically phosphorylate and activate p38 MAPKs.[3][6]

Activated JNK and p38 are the primary effectors of the ASK1 pathway. They translocate from the cytoplasm to the nucleus, where they phosphorylate a multitude of substrates, including transcription factors like c-Jun and Activating Transcription Factor 2 (ATF2).[15] This phosphorylation modulates gene expression programs that ultimately execute cellular responses such as apoptosis and inflammation.[3]

Quantitative Analysis of ASK1 Interactions and Regulation

The activity of ASK1 is controlled by a complex network of protein-protein interactions. These interactions can either inhibit or promote its kinase function.

Table 1: Key Regulators of ASK1 Activity

| Interacting Protein | Function | Mechanism of Action | Citation(s) |

| Thioredoxin (Trx) | Inhibitor | In its reduced state, binds to the N-terminus of ASK1, preventing activation. Dissociates upon oxidation by ROS. | [3][6][12] |

| 14-3-3 proteins | Inhibitor | Bind to phosphorylated Ser966 on ASK1, suppressing its kinase activity under non-stress conditions. | [13][16] |

| TRAF2 / TRAF6 | Activator | Recruited to ASK1 upon Trx dissociation; promote ASK1 oligomerization and full activation. | [1][6] |

| Daxx | Activator | Adapter protein that connects ASK1 to the Fas death receptor signaling pathway, inducing activation. | [17] |

| USP9X | Activator | A deubiquitinase that removes ubiquitin chains from ASK1, stabilizing the protein and sustaining its activity. | [6] |

| ASK2 (MAP3K6) | Modulator | Forms a heteromeric complex with ASK1, which is required for ASK1 stability and function. | [3][18] |

| Protein Phosphatase 5 (PP5) | Inhibitor | Dephosphorylates the activation loop (Thr838), thereby attenuating ASK1 kinase activity. | [19] |

Pathophysiological Roles of ASK1

Persistent or excessive activation of ASK1 due to chronic oxidative stress is a key driver of cellular damage and is implicated in the pathogenesis of numerous human diseases.[6][7]

Table 2: Involvement of ASK1 in Human Diseases

| Disease Category | Specific Disease(s) | Role of ASK1 Signaling | Key Findings | Citation(s) |

| Cardiovascular | Heart Failure, Ischemia-Reperfusion Injury, Hypertension | Promotes cardiomyocyte apoptosis, cardiac hypertrophy, and interstitial fibrosis. | ASK1-deficient mice show reduced cardiac damage and remodeling in response to stress. | [2][6][20][21] |

| Neurodegenerative | Alzheimer's, Parkinson's, Huntington's Disease | Mediates neuronal apoptosis in response to protein aggregates (e.g., Aβ), ER stress, and oxidative damage. | ASK1 deletion or inhibition reduces neuronal cell death in preclinical models. | [2][3][7][9] |

| Hepatic | Nonalcoholic Steatohepatitis (NASH), Alcoholic Hepatitis | Drives hepatocyte apoptosis, inflammation, and the progression of liver fibrosis. | ASK1 inhibition reduces liver injury and fibrosis in animal models of NASH. | [2] |

| Renal | Diabetic Kidney Disease, Fibrosis | Contributes to renal cell apoptosis, inflammation, and fibrosis, leading to loss of kidney function. | Pharmacological inhibition of ASK1 halts the progression of glomerular scarring and tubular injury. | [2][11][22] |

| Inflammatory | Rheumatoid Arthritis, Multiple Sclerosis (MS) | Mediates the production of pro-inflammatory cytokines and contributes to autoimmune-mediated tissue damage. | ASK1 deficiency attenuates neuroinflammation and demyelination in an animal model of MS. | [1][7] |

| Metabolic | Type 2 Diabetes | Contributes to insulin resistance by negatively regulating insulin receptor substrate-1 (IRS-1) via JNK. | ASK1 is activated by hyperglycemia-induced oxidative stress, contributing to vascular aging in diabetes. | [6] |

| Oncology | Various Cancers | Possesses a dual role; can act as a tumor suppressor by inducing apoptosis, but can also promote proliferation in certain contexts. | The role is highly context-dependent, influencing both tumor progression and suppression. | [6][8] |

ASK1 as a Therapeutic Target

Given its central role in mediating pathological stress responses, ASK1 has emerged as a high-value target for drug development.[7][23] The goal of ASK1-targeted therapy is to inhibit its excessive activation, thereby reducing downstream inflammation, apoptosis, and fibrosis without disrupting normal cellular functions.[11][24]

Table 3: Selected ASK1 Inhibitors

| Compound Name | Developer | Mechanism | Therapeutic Area(s) of Interest | Development Stage | Citation(s) |

| Selonsertib (GS-4997) | Gilead Sciences | Small molecule ATP-competitive inhibitor | NASH, Diabetic Kidney Disease, Pulmonary Arterial Hypertension | Reached Phase 3 for NASH (outcomes did not meet primary endpoints), other indications explored. | [2][20][21] |

| GS-444217 | Gilead Sciences | Small molecule inhibitor | Kidney Disease | Preclinical / Clinical. Shown to reduce renal dysfunction and scarring in models of diabetic kidney disease. | [11][22] |

| SRT-015 | Unknown | Next-generation inhibitor | Liver Diseases (e.g., Alcoholic Hepatitis) | Clinical studies have shown favorable pharmacokinetic profiles. | [2] |

Key Experimental Methodologies

Investigating the ASK1 signaling pathway requires a variety of specialized biochemical and cell-based assays.

Measurement of Intracellular ROS

This protocol is used to quantify the generation of ROS following cellular stress.

-

Principle: Cell-permeable fluorescent probes, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) or Hydroxyphenyl Fluorescein (HPF), are used.[25] Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent DCF. HPF is selective for highly reactive oxygen species like hydroxyl radicals.[25]

-

Methodology:

-

Cell Plating: Seed cells (e.g., HEK293, PC12) in a suitable format (e.g., 96-well plate or glass-bottom dish).

-

Probe Loading: Wash cells with phosphate-buffered saline (PBS) and incubate with 5-10 µM DCFH-DA or HPF in serum-free media for 30 minutes at 37°C.

-

Washing: Gently wash the cells twice with PBS to remove excess probe.

-

Treatment: Add the stress-inducing agent (e.g., 1 mM H₂O₂) or vehicle control to the cells.

-

Signal Detection: Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., ~485/535 nm for DCF) using a fluorescence plate reader or confocal microscope.[25]

-

In Vitro ASK1 Kinase Activity Assay

This assay directly measures the catalytic activity of ASK1, typically by detecting its autophosphorylation or the phosphorylation of a direct substrate.

-

Principle: ASK1 is isolated from cell lysates by immunoprecipitation and then incubated with ATP. Its activity is measured by detecting the phosphorylation of itself (at Thr838/Thr845) or an exogenous substrate like MKK6.[22][26]

-

Methodology:

-

Cell Lysis: Lyse treated and control cells in a buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation (IP): Incubate the clarified cell lysates with an anti-ASK1 antibody overnight at 4°C, followed by incubation with Protein A/G agarose beads to capture the immune complexes.

-

Washing: Wash the beads extensively with lysis buffer and then with kinase assay buffer to remove non-specific proteins.

-

Kinase Reaction: Resuspend the beads in kinase assay buffer containing 100 µM ATP and, if desired, a recombinant substrate (e.g., inactive MKK6). Incubate at 30°C for 30 minutes.

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Detection: Analyze the reaction products by Western blot using a phospho-specific antibody against p-ASK1 (Thr838/Thr845) or p-MKK3/6.[22]

-

JNK and p38 MAPK Activity Assays

These assays measure the activity of the key downstream effectors of the ASK1 pathway.

-

Principle: The activity of JNK and p38 is determined by measuring the phosphorylation of their specific substrates, c-Jun and ATF2, respectively. This can be done via Western blot or an ELISA-based format.[15][27][28]

-

Methodology (ELISA-based): [27]

-

Plate Coating: Coat microtiter plate wells with a recombinant substrate protein (e.g., GST-c-Jun for JNK or GST-ATF2 for p38).

-

Sample Addition: Add cell lysates containing the activated kinases to the coated wells.

-

Kinase Reaction: Initiate the reaction by adding a kinase reaction buffer containing ATP. Incubate for 30-60 minutes at 30°C.

-

Detection: Wash the wells and add a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-c-Jun Ser63 or anti-phospho-ATF2 Thr71).

-

Secondary Antibody & Substrate: Add an HRP-conjugated secondary antibody, followed by a chemiluminescent or colorimetric HRP substrate.

-

Quantification: Measure the signal using a plate reader. The signal intensity is directly proportional to the kinase activity in the lysate.

-

Conclusion

Apoptosis Signal-Regulating Kinase 1 is a master regulator of cellular responses to oxidative stress. Its activation through the dissociation of thioredoxin initiates a powerful signaling cascade via the JNK and p38 MAPK pathways, which plays a fundamental role in dictating cell fate. While essential for eliminating damaged cells and orchestrating immune responses, the chronic and excessive activation of ASK1 is a significant contributor to the pathology of a broad spectrum of human diseases. The development of specific ASK1 inhibitors represents a promising therapeutic strategy to combat diseases driven by inflammation, apoptosis, and fibrosis, offering the potential for multi-system benefits.[11] Further research into the nuanced regulation of the ASK1 signalosome and its downstream effects will continue to uncover new opportunities for targeted drug development.

References

- 1. ASK1 - Wikipedia [en.wikipedia.org]

- 2. What are the therapeutic applications for ASK1 inhibitors? [synapse.patsnap.com]

- 3. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dynamic phosphorylation of apoptosis signal regulating kinase 1 (ASK1) in response to oxidative and electrophilic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Updated insights on ASK1 signaling: mechanisms, regulation, and therapeutic potential in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Apoptosis Signal Regulating Kinase 1 (ASK1): Potential as a Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Physiological roles of ASK1-mediated signal transduction in oxidative stress- and endoplasmic reticulum stress-induced apoptosis: advanced findings from ASK1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of apoptosis signal-regulating kinase 1 by the stress-induced activating phosphorylation of pre-formed oligomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The roles of ASK family proteins in stress responses and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. sigmaaldrich.cn [sigmaaldrich.cn]

- 16. The cryo-EM structure of ASK1 reveals an asymmetric architecture allosterically modulated by TRX1 [elifesciences.org]

- 17. Activation of apoptosis signal-regulating kinase 1 (ASK1) by the adapter protein Daxx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ETD | Protein-Protein Interactions Regulating ASK1 Function | ID: t435gd55k | Emory Theses and Dissertations [etd.library.emory.edu]

- 19. researchgate.net [researchgate.net]

- 20. Structure-Based Design of ASK1 Inhibitors as Potential Agents for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Redox Regulation of Cardiac ASK1 (Apoptosis Signal-Regulating Kinase 1) Controls p38-MAPK (Mitogen-Activated Protein Kinase) and Orchestrates Cardiac Remodeling to Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ASK1 contributes to fibrosis and dysfunction in models of kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Discovery and development of ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. What are ASK1 modulators and how do they work? [synapse.patsnap.com]

- 25. researchgate.net [researchgate.net]

- 26. Structural and Functional Characterization of the Human Protein Kinase ASK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Enzyme-linked immunosorbent assay for measurement of JNK, ERK, and p38 kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. sigmaaldrich.com [sigmaaldrich.com]

ASK1-IN-1: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. It plays a pivotal role in the cellular response to a variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines. Activation of ASK1 triggers downstream signaling through the p38 MAPK and c-Jun N-terminal kinase (JNK) pathways, ultimately leading to inflammation, apoptosis, and fibrosis. Given its central role in these pathological processes, ASK1 has emerged as a promising therapeutic target for a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.

This technical guide provides an in-depth overview of ASK1-IN-1, a potent and CNS-penetrant inhibitor of ASK1. We will delve into its chemical structure, physicochemical properties, and biological activity. Furthermore, this guide will detail the experimental protocols for its synthesis and characterization, and visualize the key signaling pathways and experimental workflows.

Chemical Properties and Structure

This compound is a small molecule inhibitor designed for high potency and selectivity against ASK1. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-((5-cyanopyridin-2-yl)amino)-N-(4-(cyclopropyl(methyl)amino)-2-methylphenyl)-4-(trifluoromethyl)benzamide | [1] |

| CAS Number | 2411382-24-4 | [1] |

| Molecular Formula | C26H23F3N6O | [1] |

| Molecular Weight | 504.5 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO |

Biological Activity

This compound has been demonstrated to be a potent inhibitor of ASK1 in both biochemical and cellular assays. Its inhibitory activity is summarized in the table below.

| Assay Type | IC50 | Reference |

| Biochemical IC50 | 21 nM | [1] |

| Cellular IC50 | 138 nM | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is based on the procedures outlined by Xin et al. (2020).[1] A detailed, step-by-step protocol is provided below.

Scheme 1: Synthesis of this compound

Caption: General synthetic scheme for this compound.

Step 1: Synthesis of 2-amino-N-(4-(cyclopropyl(methyl)amino)-2-methylphenyl)-4-(trifluoromethyl)benzamide (Intermediate A)

-

To a solution of 2-amino-4-(trifluoromethyl)benzoic acid (1.0 eq) in N,N-dimethylformamide (DMF) is added 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

-

The mixture is stirred at room temperature for 15 minutes.

-

4-(cyclopropyl(methyl)amino)-2-methylaniline (1.1 eq) is added, and the reaction is stirred at room temperature for 16 hours.

-

The reaction mixture is diluted with water and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford Intermediate A.

Step 2: Synthesis of this compound

-

To a solution of Intermediate A (1.0 eq) and 2-bromo-5-cyanopyridine (1.2 eq) in a suitable solvent such as dioxane is added a palladium catalyst (e.g., Pd2(dba)3, 0.1 eq) and a ligand (e.g., Xantphos, 0.2 eq).

-

A base such as cesium carbonate (2.0 eq) is added, and the reaction mixture is heated to reflux for 16 hours.

-

The reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography to yield this compound.

Biochemical ASK1 Kinase Assay

The following protocol is a representative method for determining the biochemical IC50 of this compound.

Caption: Workflow for ASK1 biochemical assay.

-

Reagents :

-

Recombinant human ASK1 enzyme.

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

-

Substrate (e.g., inactive MKK6).

-

ATP.

-

This compound (serially diluted in DMSO).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

-

Procedure :

-

Add kinase buffer to the wells of a 384-well plate.

-

Add this compound at various concentrations.

-

Add ASK1 enzyme and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate for a specific time (e.g., 60 minutes) at 30°C.

-

Stop the reaction according to the detection kit manufacturer's protocol (e.g., by adding ADP-Glo™ Reagent).

-

Measure the luminescence to determine the amount of ADP produced, which is proportional to the kinase activity.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular HEK293 AP-1 Reporter Assay

This assay measures the ability of this compound to inhibit the ASK1 signaling pathway in a cellular context.

-

Cell Line : HEK293 cells stably expressing an Activator Protein-1 (AP-1) luciferase reporter construct.

-

Procedure :

-

Seed the HEK293 AP-1 reporter cells in a 96-well plate and incubate overnight.

-

Treat the cells with serial dilutions of this compound for 1 hour.

-

Stimulate the ASK1 pathway by adding an activator (e.g., sorbitol or TNF-α).

-

Incubate the cells for an appropriate time (e.g., 6 hours) to allow for reporter gene expression.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Calculate the percent inhibition of AP-1 reporter activity for each concentration of this compound and determine the cellular IC50.

-

Mechanism of Action and Signaling Pathway

ASK1 is activated by various stress signals, which leads to the dissociation of its inhibitor, thioredoxin (Trx).[2] Once activated, ASK1 autophosphorylates and subsequently phosphorylates and activates downstream kinases, MKK4/7 and MKK3/6.[3] These, in turn, activate the JNK and p38 MAPK pathways, respectively.[3] this compound is an ATP-competitive inhibitor that binds to the ATP-binding pocket of ASK1, thereby preventing its kinase activity and blocking the downstream signaling cascade.[1]

Caption: The ASK1 signaling pathway and the point of inhibition by this compound.

Conclusion

This compound is a potent and selective inhibitor of ASK1 with good CNS penetration. Its ability to effectively block the ASK1 signaling cascade makes it a valuable research tool for investigating the role of ASK1 in various physiological and pathological processes. Furthermore, its favorable pharmacological properties suggest its potential as a therapeutic agent for the treatment of diseases driven by ASK1-mediated stress responses. This technical guide provides a comprehensive resource for researchers and drug development professionals working with this compound, offering detailed information on its properties, synthesis, and biological evaluation.

References

An In-Depth Technical Guide to the ASK1 Pathway in Cardiovascular Disease Models

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the Apoptosis Signal-Regulating Kinase 1 (ASK1) pathway, its role in various cardiovascular disease models, and its potential as a therapeutic target. It includes detailed experimental protocols, quantitative data summaries, and pathway visualizations to facilitate advanced research and drug development.

Introduction: The ASK1 Signaling Hub

Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a central signaling molecule in the mitogen-activated protein kinase (MAPK) cascade.[1][2][3][4] It functions as a critical sensor for a variety of cellular stresses, including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, calcium overload, and inflammatory cytokines like TNF-α.[5][6] Upon activation, ASK1 initiates a downstream signaling cascade that primarily activates the c-Jun N-terminal Kinase (JNK) and p38 MAPK pathways.[2][6][7] This activation is crucial in determining cell fate, leading to responses such as apoptosis, inflammation, and fibrosis.

Given its central role in stress-induced cellular responses, the ASK1 pathway has been extensively implicated in the pathophysiology of numerous cardiovascular diseases, including cardiac hypertrophy, myocardial infarction, atherosclerosis, and heart failure.[5][8][9] Genetic deletion or pharmacological inhibition of ASK1 has shown protective effects in various preclinical models, highlighting its potential as a significant therapeutic target for cardiovascular pathologies.[2][9]

The Core ASK1 Signaling Pathway

The ASK1 signaling cascade is a multi-tiered system. Under basal conditions, ASK1 is kept in an inactive state through its association with Thioredoxin (Trx). The presence of oxidative stress (e.g., ROS) or other stimuli causes Trx to dissociate, leading to ASK1 oligomerization and autophosphorylation at a key threonine residue in its activation loop, resulting in its activation.

Activated ASK1 then phosphorylates and activates downstream MAPK Kinases (MAP2Ks), primarily MKK4/7 (which activate JNK) and MKK3/6 (which activate p38 MAPK).[10] These downstream kinases, in turn, phosphorylate a host of transcription factors and other proteins that execute the cellular response to stress, often culminating in apoptosis and inflammation.

ASK1 Pathway in Cardiovascular Disease Models

Cardiac Hypertrophy

Cardiac hypertrophy, an increase in cardiomyocyte size, can be an adaptive (physiological) or maladaptive (pathological) response. The role of ASK1 appears to differ between these states.

-

Pathological Hypertrophy: In models of pathological hypertrophy induced by stimuli like Angiotensin II (Ang II) infusion or pressure overload (e.g., Transverse Aortic Constriction, TAC), ASK1 is activated.[8][11] Its activation contributes to adverse remodeling, including cardiomyocyte hypertrophy, apoptosis, and interstitial fibrosis.[11][12] ASK1-deficient mice show significantly attenuated cardiac hypertrophy and remodeling in response to Ang II.[11][12]

-

Physiological Hypertrophy: Conversely, in models of physiological hypertrophy, such as that induced by swimming, ASK1-deficient mice exhibit an exaggerated hypertrophic response.[3][13] This suggests that the ASK1/p38 pathway may act as a negative regulator of physiological cardiac growth, possibly by suppressing pro-hypertrophic pathways like Akt signaling.[3][13]

Table 1: Quantitative Data from Cardiac Hypertrophy Models

| Model | Genotype/Treatment | LVW/Tibia (mg/mm) | Cardiomyocyte Size | Fibrosis | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Ang II Infusion (0.8 mg/kg/day, 7d) | C57Bl/6J + Vehicle | Increased | Increased | Increased | Ang II induces hypertrophy and fibrosis. | [14][15] |

| Ang II Infusion (0.8 mg/kg/day, 7d) | C57Bl/6J + Selonsertib | Attenuated Increase | Reduced | Significantly Reduced | ASK1 inhibition protects against Ang II-induced remodeling. | [14][15] |

| Ang II Infusion | Wild-Type (WT) | Increased | Increased | Increased | Ang II activates ASK1. | [11] |

| Ang II Infusion | ASK1-/- | Attenuated Increase | Attenuated Increase | Attenuated | ASK1 is critical for Ang II-induced pathological hypertrophy. | [11] |

| Swimming Exercise (4 weeks) | WT | 5.28 ± 0.09 | Increased | N/A | Exercise induces physiological hypertrophy. | [3] |

| Swimming Exercise (4 weeks) | ASK1-/- | 5.78 ± 0.07 | Exaggerated Increase | N/A | ASK1 negatively regulates physiological hypertrophy. | [3] |

| Pressure Overload (TAC) | WT | Increased | Increased | Increased | TAC induces pathological hypertrophy. | [7] |

| Pressure Overload (TAC) | ASK1-/- | No significant difference | No significant difference | No significant difference | ASK1 is not essential for TAC-induced hypertrophy but promotes apoptosis. |[7] |

Myocardial Infarction (MI) and Ischemia-Reperfusion (I/R) Injury

Following myocardial infarction, the ASK1 pathway is strongly activated by the surge of ROS during reperfusion.[10] This activation is a key driver of cardiomyocyte apoptosis and subsequent adverse left ventricular (LV) remodeling, which is a determinant of heart failure progression.[7]

Studies using ASK1 knockout mice or pharmacological inhibitors demonstrate that blocking ASK1 signaling at the time of reperfusion significantly reduces infarct size, limits apoptosis in the infarct border zone, and preserves LV dimension and systolic function.[5][7][10]

Table 2: Quantitative Data from MI and I/R Models | Model | Genotype/Treatment | Infarct Size (% of AAR) | Apoptosis (TUNEL+ cells) | Fractional Shortening (%) | Key Finding | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | I/R (30 min/24 hr) | Mouse + Vehicle | ~55% | Increased | Decreased | I/R causes significant infarction and apoptosis. |[10] | | I/R (30 min/24 hr) | Mouse + GS-459679 (10 mg/kg) | Reduced by 31% | Inhibited | Preserved | ASK1 inhibition at reperfusion is cardioprotective. |[10] | | I/R (30 min/24 hr) | Mouse + GS-459679 (30 mg/kg) | Reduced by 60% | Inhibited | Preserved | The protective effect is dose-dependent. |[10] | | MI (Coronary Ligation) | WT | Increased | Increased | Decreased | MI leads to apoptosis and adverse remodeling. |[7] | | MI (Coronary Ligation) | ASK1-/- | Reduced | Decreased | Preserved | ASK1 deficiency attenuates post-MI remodeling. |[7] | | I/R Injury | ASK1 Transgenic Mice | >2-fold Increase | Increased | Decreased | ASK1 overexpression exacerbates I/R injury. |[1][16] |

Atherosclerosis

Atherosclerosis is a chronic inflammatory disease of the arteries. ASK1 plays a pivotal role in this process by mediating endothelial cell dysfunction and inflammation. Oxidized low-density lipoprotein (oxLDL), a key driver of atherosclerosis, induces ROS production, which in turn activates the ASK1 pathway in endothelial cells and monocytes.[17][18] This activation, often mediated via the scavenger receptor CD36, leads to endothelial apoptosis and promotes an inflammatory response, accelerating plaque formation.[17] In ApoE-deficient mice, a common model for atherosclerosis, active ASK1 levels are significantly increased.[5]

Experimental Protocols and Workflows

Induction of Cardiac Hypertrophy

A. Transverse Aortic Constriction (TAC) - Pressure Overload Model [19][20]

-

Anesthesia: Anesthetize the mouse (e.g., with isoflurane). Ensure a surgical plane of anesthesia is reached.

-

Incision: Make a horizontal incision in the upper sternum.

-

Aortic Arch Exposure: Carefully dissect the thymus and surrounding fat tissue to expose the aortic arch between the innominate and left carotid arteries.

-

Constriction: Pass a 7-0 silk suture underneath the aortic arch. Place a 27-gauge needle alongside the aorta.

-

Ligation: Tightly tie the suture around both the aorta and the needle.

-

Needle Removal: Immediately remove the needle to create a standardized constriction of the aorta.

-

Closure: Close the chest wall and skin with appropriate sutures.

-

Post-operative Care: Provide analgesia and monitor the animal's recovery. Hypertrophy typically develops over 1-8 weeks.[1][16]

B. Angiotensin II Infusion - Neurohumoral Model [11][19]

-

Pump Preparation: Load osmotic minipumps (e.g., Alzet model 2002) with Angiotensin II solution (e.g., to deliver 0.8-1.5 mg/kg/day).

-

Anesthesia: Anesthetize the mouse.

-

Incision: Make a small subcutaneous incision on the back of the mouse.

-

Pump Implantation: Create a subcutaneous pocket and insert the loaded minipump.

-

Closure: Close the incision with wound clips or sutures.

-

Analysis: The pumps will deliver Ang II at a constant rate for the specified duration (e.g., 7-14 days), after which cardiac remodeling is assessed.[15]

TUNEL Assay for Apoptosis in Cardiac Tissue[21][22][23][24]

This protocol is for detecting DNA fragmentation, a hallmark of apoptosis, in paraffin-embedded heart sections.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 3-5 minutes each.

-

Rinse with PBS or TBS.

-

-

Permeabilization:

-

Incubate sections with Proteinase K (20 µg/mL in PBS) for 15-30 minutes at 37°C.[21]

-

Rinse slides thoroughly with PBS.

-

-

Inactivation of Endogenous Peroxidases (for HRP-DAB detection):

-

Incubate sections in 3% hydrogen peroxide in methanol for 5-10 minutes.[22]

-

Rinse with PBS.

-

-

Equilibration:

-

Cover the tissue section with Equilibration Buffer (from kit) and incubate for 10-30 minutes at room temperature.

-

-

TdT Labeling:

-

Detection:

-

For fluorescent detection: Wash slides and counterstain with a nuclear stain like DAPI. Mount with anti-fade mounting medium.[23]

-

For HRP-DAB detection: Wash slides, then incubate with a Streptavidin-HRP conjugate for 30 minutes. After washing, apply DAB substrate until a brown color develops.

-

-

Counterstaining & Mounting:

-

Counterstain with a suitable stain (e.g., Methyl Green or Hematoxylin for DAB; DAPI for fluorescence) to visualize all nuclei.[23]

-

Dehydrate, clear, and mount with a coverslip.

-

-

Analysis:

-

Quantify the number of TUNEL-positive (apoptotic) nuclei relative to the total number of nuclei in several high-power fields.

-

Luciferase Reporter Assay for NF-κB Activation[26][27][28][29][30]

This assay is often used to measure inflammatory signaling downstream of pathways like ASK1.

-

Cell Preparation:

-

Seed cells (e.g., HEK293T or cardiomyocytes) in a 96-well plate.[24]

-

Co-transfect cells with an NF-κB-luciferase reporter plasmid (containing the firefly luciferase gene under the control of an NF-κB promoter) and a control plasmid (e.g., Renilla luciferase for normalization).

-

-

Stimulation:

-

After 24-48 hours, treat cells with the desired stimulus (e.g., TNF-α, Ang II) for a specified time (e.g., 6-24 hours).[25]

-

-

Cell Lysis:

-

Remove the culture medium and wash cells with PBS.

-

Add 20-50 µL of passive lysis buffer to each well and incubate for ~15 minutes at room temperature with gentle shaking.[26]

-

-

Luciferase Activity Measurement:

-

Transfer 10-20 µL of cell lysate to an opaque 96-well plate.

-

Use a luminometer with dual injectors.

-

Injector 1: Add Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.

-

Injector 2: Add Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure Renilla luciferase activity.[25]

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Express the results as fold induction over the unstimulated control.

-

ASK1 as a Therapeutic Target

The extensive preclinical data supporting the pathological role of ASK1 in cardiovascular disease has made it an attractive therapeutic target.[9] Several small molecule inhibitors of ASK1 have been developed and tested in disease models.

-

Selonsertib (GS-4997): This inhibitor has been shown to reduce cardiac fibrosis and hypertrophy in a mouse model of Ang II-induced hypertension.[8][15][18]

-

GS-444217: In models of right ventricular pressure overload, this ASK1 inhibitor attenuated RV dysfunction and fibrosis.[27][28]

-

GS-459679: This compound provided significant, dose-dependent protection against myocardial ischemia-reperfusion injury, reducing infarct size and preserving cardiac function.[10]

These findings strongly suggest that targeting the ASK1 signaling nexus has significant therapeutic potential for treating various forms of heart disease, particularly by mitigating fibrosis and apoptosis.[2][14][15]

Conclusion

The ASK1 signaling pathway is a critical mediator of cellular stress responses in the cardiovascular system. Overwhelming evidence from a variety of preclinical disease models demonstrates its key role in driving apoptosis, fibrosis, and inflammation—hallmarks of pathological cardiac remodeling and vascular disease. While its role in hypertrophy is context-dependent, its contribution to maladaptive processes in myocardial infarction and heart failure is clear. The successful application of specific ASK1 inhibitors in these models provides a strong rationale for the continued development of ASK1-targeted therapies as a novel strategy to combat cardiovascular disease.

References

- 1. ASK1 Regulates Cardiomyocyte Death But Not Hypertrophy in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Based Design of ASK1 Inhibitors as Potential Agents for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Protein kinase cascades in the regulation of cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ASK family in cardiovascular biology and medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. ahajournals.org [ahajournals.org]

- 9. What are the therapeutic applications for ASK1 inhibitors? [synapse.patsnap.com]

- 10. Inhibition of Apoptosis Signal–Regulating Kinase 1 Reduces Myocardial Ischemia–Reperfusion Injury in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ovid.com [ovid.com]

- 14. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 15. ahajournals.org [ahajournals.org]

- 16. ahajournals.org [ahajournals.org]

- 17. ASK1 Mediates Apoptosis and Autophagy during oxLDL-CD36 Signaling in Senescent Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. journals.physiology.org [journals.physiology.org]

- 20. Relevance of mouse models of cardiac fibrosis and hypertrophy in cardiac research - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ahajournals.org [ahajournals.org]

- 23. Noninvasive Molecular Imaging of Apoptosis in a Mouse Model of Anthracycline-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 25. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 26. bowdish.ca [bowdish.ca]

- 27. atsjournals.org [atsjournals.org]

- 28. Effects of apoptosis signal- regulating kinase 1 (ASK1) inhibition in experimental pressure overload-induced right ventricular dysfunction | European Respiratory Society [publications.ersnet.org]

ASK1-IN-1: A Technical Guide for Inflammatory Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis Signal-Regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical mediator of cellular stress responses, including inflammation and apoptosis. Its activation by various stimuli, such as oxidative stress, endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines, triggers downstream signaling cascades involving p38 MAPK and JNK, culminating in inflammatory responses.[1][2] Consequently, ASK1 has emerged as a promising therapeutic target for a range of inflammatory diseases. This technical guide provides an in-depth overview of ASK1-IN-1, a potent and CNS-penetrant inhibitor of ASK1, for its application in inflammatory disease research. We will delve into its mechanism of action, present key quantitative data, provide detailed experimental protocols, and visualize the associated signaling pathways and experimental workflows.

The ASK1 Signaling Pathway in Inflammation

Under normal physiological conditions, ASK1 is kept in an inactive state through its association with the reduced form of thioredoxin (Trx).[2] Upon exposure to cellular stressors like reactive oxygen species (ROS) or inflammatory cytokines (e.g., TNF-α), Trx becomes oxidized and dissociates from ASK1. This dissociation allows ASK1 to undergo autophosphorylation and activation.[2]

Activated ASK1 then phosphorylates and activates downstream kinases, primarily MKK4 and MKK7, and MKK3 and MKK6.[2] These, in turn, activate the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, respectively.[1] The activation of these pathways leads to the production of various pro-inflammatory cytokines and ultimately contributes to inflammatory processes and cellular apoptosis.[1] ASK1 inhibitors, such as this compound, function by preventing the autophosphorylation and activation of ASK1, thereby blocking these downstream inflammatory signaling cascades.[1]

This compound: Quantitative Data

This compound is a potent inhibitor of ASK1 with good cell permeability and CNS penetration, making it a valuable tool for both in vitro and in vivo research.[3][4] The following tables summarize the key quantitative data for this compound and other relevant ASK1 inhibitors.

Table 1: In Vitro Potency of ASK1 Inhibitors

| Compound | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) | Reference |

| This compound | 21 | 138 | [3] |

| GS-444217 | 2.87 | Not Reported | [4] |

| ASK1-IN-2 | 32.8 | Not Reported | [5] |

Table 2: In Vivo Pharmacokinetics and Efficacy of Representative ASK1 Inhibitors

| Compound | Animal Model | Dose & Route | Key Findings | Reference |

| This compound | Rodent | 10 mg/kg, p.o. | Good brain penetration.[3] | [3] |

| GS-444217 | Rat (kidney injury) | 30 mg/kg, p.o. | Suppressed ASK1-p38/JNK signaling, reduced tubular cell death, inflammation, and fibrosis.[6] | [6] |

| GS-627 | Rat (collagen-induced arthritis) | Not Specified | Significantly reduced joint damage and swelling.[6] | [6] |

| NQDI-1 | Rat (subarachnoid hemorrhage) | Not Specified | Decreased oxidative stress and neuronal apoptosis.[7] | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in inflammatory disease research.

In Vitro ASK1 Kinase Inhibition Assay (ADP-Glo™ Protocol)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay and can be used to determine the biochemical IC₅₀ of this compound.[3]

Materials:

-

Recombinant human ASK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound (or other inhibitors)

-

Assay Buffer (40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)

-

384-well plates

Procedure:

-

Inhibitor Preparation: Prepare serial dilutions of this compound in Assay Buffer containing DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

Reaction Setup: In a 384-well plate, add 1 µl of the inhibitor solution.

-

Enzyme Addition: Add 2 µl of ASK1 enzyme diluted in Assay Buffer.

-

Substrate/ATP Mix Addition: Add 2 µl of a mix containing MBP substrate and ATP to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion: Add 10 µl of Kinase Detection Reagent to convert ADP to ATP. Incubate for 30 minutes at room temperature.

-

Luminescence Reading: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Assay for ASK1 Inhibition (Western Blot)

This protocol describes how to measure the inhibition of ASK1 phosphorylation in a cellular context using Western Blotting.

Materials:

-

Cell line (e.g., HEK293T, macrophages)

-

Cell culture medium and supplements

-

Stimulant (e.g., H₂O₂, TNF-α)

-

This compound

-

Lysis buffer with phosphatase and protease inhibitors

-

Primary antibodies (e.g., anti-phospho-ASK1, anti-total-ASK1, anti-phospho-p38, anti-total-p38)

-

HRP-conjugated secondary antibody

-

SDS-PAGE equipment and reagents

-

Western blotting equipment and reagents

-

Chemiluminescence detection reagents

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an appropriate agonist (e.g., H₂O₂ or TNF-α) for a predetermined time (e.g., 15-30 minutes) to activate the ASK1 pathway.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ASK1) overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescence substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

In Vivo Model of LPS-Induced Systemic Inflammation

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse model of lipopolysaccharide (LPS)-induced inflammation.

Materials:

-

Mice (e.g., C57BL/6)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Vehicle for drug administration (e.g., 0.5% methylcellulose)

-

Tools for oral gavage and intraperitoneal injection

-

ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

Procedure:

-

Acclimatization: Acclimatize the mice to the experimental conditions for at least one week.

-

Grouping: Randomly assign mice to different treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS).

-

Drug Administration: Administer this compound (e.g., 10-30 mg/kg) or vehicle orally (p.o.) to the respective groups 1 hour before the LPS challenge.

-

Inflammation Induction: Induce systemic inflammation by injecting LPS (e.g., 1-5 mg/kg) intraperitoneally (i.p.). The control group receives a saline injection.

-

Sample Collection: At a specific time point post-LPS injection (e.g., 2-6 hours), collect blood samples via cardiac puncture and harvest relevant tissues (e.g., lung, liver, spleen).

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum using ELISA kits.

-

Histopathology (Optional): Fix tissues in formalin, embed in paraffin, and perform histological staining (e.g., H&E) to assess tissue inflammation and damage.

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effect of this compound on LPS-induced inflammation.

Conclusion

This compound is a valuable research tool for investigating the role of the ASK1 signaling pathway in inflammatory diseases. Its demonstrated potency and favorable pharmacokinetic profile make it suitable for a range of in vitro and in vivo studies. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of ASK1 inhibition in various inflammatory conditions, from neuroinflammation to arthritis and systemic inflammatory responses. By effectively blocking a key upstream node in the inflammatory cascade, this compound and similar inhibitors offer a promising avenue for the development of novel anti-inflammatory therapeutics.

References

- 1. Assay in Summary_ki [bindingdb.org]

- 2. scribd.com [scribd.com]

- 3. promega.es [promega.es]

- 4. Discovery of CNS-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ulab360.com [ulab360.com]

- 6. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-rad.com [bio-rad.com]

Apoptosis Signal-regulating Kinase 1 (ASK1): A Comprehensive Technical Guide to its Cellular Functions and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical member of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] As a key stress-responsive kinase, ASK1 plays a pivotal role in translating a wide array of cellular stress signals into downstream signaling events that dictate cell fate, including apoptosis, inflammation, and differentiation.[2][3][4] Its activation is implicated in the pathophysiology of numerous human diseases, ranging from neurodegenerative and cardiovascular disorders to cancer, making it a compelling target for therapeutic intervention.[1][2][5][6] This technical guide provides an in-depth overview of the core cellular functions of ASK1, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to support researchers and drug development professionals in this field.

Core Functions and Signaling Pathways

ASK1 functions as a central node in stress-induced signaling, primarily through the activation of two major downstream MAPK pathways: the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[1][2][3][4] Under basal conditions, ASK1 is maintained in an inactive state through its association with inhibitory proteins, most notably thioredoxin (Trx).[1]

Activation Mechanisms

The activation of ASK1 is a multi-step process initiated by a variety of cellular stressors:

-

Oxidative Stress: Reactive oxygen species (ROS) trigger the dissociation of the inhibitory protein thioredoxin (Trx) from ASK1.[3] This dissociation allows for ASK1 oligomerization and subsequent autophosphorylation at Threonine-845 (Thr-845) in its activation loop, leading to its full activation.[1][7]

-

Endoplasmic Reticulum (ER) Stress: ER stress, characterized by the accumulation of unfolded or misfolded proteins, activates ASK1 through the IRE1-TRAF2 signaling complex.[8][9]

-

Inflammatory Cytokines: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) activate ASK1 via TNF receptor-associated factor (TRAF) proteins, particularly TRAF2 and TRAF6.[1][8]

-

Other Stressors: Calcium influx and lipopolysaccharide (LPS) have also been shown to activate ASK1.[1][4][8]

References

- 1. researchgate.net [researchgate.net]

- 2. promega.de [promega.de]

- 3. promega.es [promega.es]

- 4. scribd.com [scribd.com]

- 5. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dynamic phosphorylation of apoptosis signal regulating kinase 1 (ASK1) in response to oxidative and electrophilic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. media.cellsignal.com [media.cellsignal.com]

- 9. bioinvenu.com [bioinvenu.com]

Methodological & Application

Application Notes and Protocols for ASK1-IN-1 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro assessment of Apoptosis Signal-Regulating Kinase 1 (ASK1) inhibitors, with a specific focus on ASK1-IN-1.

Introduction

Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key signaling molecule involved in cellular stress responses.[1] It is activated by a variety of stimuli, including oxidative stress, endoplasmic reticulum (ER) stress, calcium influx, and inflammatory cytokines like Tumor Necrosis Factor-alpha (TNFα) and Lipopolysaccharide (LPS).[2] Upon activation, ASK1 triggers downstream signaling cascades, primarily through the activation of MKK3, MKK4 (SEK1), and MKK6, which in turn activate p38 MAPKs and c-Jun N-terminal kinases (JNKs).[1] This signaling pathway plays a crucial role in regulating inflammation, apoptosis, and cellular differentiation. Dysregulation of the ASK1 pathway has been implicated in a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, making ASK1 an attractive therapeutic target.

This compound is a potent, central nervous system (CNS)-penetrant inhibitor of ASK1. In biochemical assays, it demonstrates an IC50 of 21 nM, and in cellular assays, it has an IC50 of 138 nM.[3]

ASK1 Signaling Pathway

The following diagram illustrates the canonical ASK1 signaling pathway, highlighting key upstream activators and downstream effectors.

Quantitative Data of ASK1 Inhibitors

The following table summarizes the in vitro potency of this compound and other selected ASK1 inhibitors. This data is essential for comparing the efficacy of different compounds and for selecting appropriate concentrations for in vitro experiments.

| Compound | Type of Assay | IC50 (nM) | Reference |

| This compound | Biochemical | 21 | [3] |

| This compound | Cellular | 138 | [3] |

| ASK1-IN-2 | Biochemical | 32.8 | [4][5] |

| ASK1-IN-3 | Biochemical | 33.8 | [3] |

| ASK1-IN-4 | Biochemical | 200 | [6] |

| ASK1-IN-8 | Biochemical | 1.8 | [3][6] |

| Selonsertib (GS-4997) | Biochemical | - | Orally bioavailable inhibitor |

| NQDI-1 | Biochemical | 3000 (Ki=500) | [6] |

| TC ASK 10 | Biochemical | 14 | [6] |

| MSC 2032964A | Biochemical | 93 | [6] |

Experimental Protocols

In Vitro Kinase Assay using ADP-Glo™ Technology

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay and is suitable for determining the IC50 value of this compound.[1] The assay measures the amount of ADP produced during the kinase reaction, which correlates with kinase activity.

Materials:

-

Recombinant human ASK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

This compound (or other inhibitors)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

384-well white plates

-

Plate reader capable of measuring luminescence

Experimental Workflow Diagram:

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Perform serial dilutions in kinase buffer to achieve the desired concentration range for IC50 determination. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

Dilute the recombinant ASK1 enzyme in kinase buffer to the desired concentration. The optimal enzyme concentration should be determined empirically by performing an enzyme titration.

-

Prepare a substrate/ATP mixture in kinase buffer. The concentration of ATP should be close to the Km value for ASK1 if known, or a standard concentration (e.g., 25 µM) can be used.

-

-

Assay Procedure:

-

Add 1 µl of the serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µl of the diluted ASK1 enzyme to each well.

-

Initiate the kinase reaction by adding 2 µl of the substrate/ATP mixture to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Detection:

-

To stop the kinase reaction and deplete the remaining ATP, add 5 µl of ADP-Glo™ Reagent to each well.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate the plate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus to the ASK1 kinase activity.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

-

Cell-Based ASK1 Inhibition Assay

This protocol outlines a general method to assess the inhibitory effect of this compound on the downstream signaling pathway in a cellular context.

Materials:

-

A suitable cell line (e.g., HEK293, HeLa, or a disease-relevant cell line)

-

Cell culture medium and supplements

-

ASK1 activator (e.g., TNFα, H₂O₂)

-

This compound

-

Lysis buffer

-

Primary antibodies against phospho-p38, total p38, phospho-JNK, and total JNK

-

Secondary antibodies (HRP-conjugated)

-

Western blot reagents and equipment

Experimental Workflow Diagram:

Detailed Protocol:

-

Cell Culture and Treatment:

-

Seed the chosen cell line in appropriate culture plates and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours). Include a vehicle control (DMSO).

-

Stimulate the cells with an ASK1 activator (e.g., 20 ng/mL TNFα or 1 mM H₂O₂) for a predetermined time (e.g., 15-30 minutes) to induce ASK1 pathway activation.

-

-

Protein Extraction and Quantification:

-

After stimulation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Collect the cell lysates and determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

-

Western Blot Analysis:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with primary antibodies specific for the phosphorylated (active) forms of p38 and JNK.

-

Subsequently, probe the membranes with antibodies for total p38 and JNK to ensure equal protein loading.

-

Incubate with the appropriate HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the phosphorylated proteins to the total protein levels.

-

Calculate the percentage of inhibition of p38 and JNK phosphorylation at each concentration of this compound relative to the stimulated control.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the cellular IC50 value.

-

References

Application Notes and Protocols for ASK1-IN-1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ASK1-IN-1, a potent and selective ATP-competitive inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1), in a variety of cell culture-based assays. ASK1 is a critical mediator of cellular stress responses, and its inhibition is a key area of investigation for therapeutic intervention in diseases driven by inflammation and apoptosis.

Introduction to this compound

Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key upstream kinase in the p38 and c-Jun N-terminal kinase (JNK) signaling pathways.[1][2] In response to a variety of cellular stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines like TNF-α, ASK1 becomes activated through autophosphorylation.[1] This initiates a signaling cascade, leading to the activation of downstream pathways that play a pivotal role in apoptosis and inflammation.[1][3][4]

This compound is a small molecule inhibitor that acts by competing with ATP for the kinase binding site of ASK1, thereby preventing its activation and blocking downstream signaling. Its utility has been demonstrated in pre-clinical models, notably in pulmonary hypertension, highlighting its therapeutic potential.[5][6]

Quantitative Data for this compound

The potency of this compound has been characterized in both biochemical and cellular assays. Researchers should consider these values when designing experiments, keeping in mind that the optimal concentration will be cell-type and context-dependent.

| Parameter | Value | Reference |

| Biochemical IC50 | 21 nM | [1][7] |

| 2.87 nM | [2][5] | |

| Cellular IC50 | 138 nM | [1][7] |